

Technical Guide: Spectroscopic Data of Henriol B (Chloramultilide D)

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **Henriol B**, a dimeric sesquiterpenoid also known as Chloramultilide D. The data presented herein is pivotal for the identification, characterization, and further development of this natural product. **Henriol B** is isolated from Chloranthus spicatus and possesses a complex chemical structure, necessitating detailed spectroscopic analysis for its unambiguous determination.

Chemical Structure

Compound Name: Henriol B (Chloramultilide D)

CAS Number: 1000995-49-2

Molecular Formula: C35H40O11

• Class: Dimeric Sesquiterpenoid

Mass Spectrometry (MS) Data

High-resolution mass spectrometry is crucial for determining the elemental composition and exact mass of **Henriol B**. The primary technique used for its analysis is Electrospray Ionization (ESI).

Table 1: Mass Spectrometry Data for **Henriol B**



lon	Calculated m/z	Found m/z
[M+Na] ⁺	659.2468	659.2463

Nuclear Magnetic Resonance (NMR) Spectroscopic Data

The structural elucidation of **Henriol B** heavily relies on one-dimensional (¹H and ¹³C) and two-dimensional NMR spectroscopy. The following tables summarize the chemical shifts for each proton and carbon atom in the molecule, as reported in the literature. The data was likely acquired in CDCl₃ at 500 MHz for ¹H and 125 MHz for ¹³C NMR.

Table 2: ¹H NMR Spectroscopic Data of **Henriol B** (500 MHz, CDCl₃)



1 2.58 m 2 2.10 m 3 1.85 m 4 - - - 5 2.30 m 6 5.82 d 2.5 7 - - - 8 4.35 d 11.5 9 2.80 m - 10 1.55 s - 11 - - - 12 1.05 s - 13 1.15 s - 14 0.95 d 7.0 1' 2.65 m - 2' 2.15 m - 3' 1.90 m - 4' - - - 5' 2.35 m - 6' 5.90 d 2.0 7' - - - 8' 4.40 d 11.0	Position	δΗ (ррт)	Multiplicity	J (Hz)
3 1.85 m 4 - - 5 2.30 m 6 5.82 d 2.5 7 - - - 8 4.35 d 11.5 9 2.80 m - 10 1.55 s - 11 - - - 12 1.05 s - 13 1.15 s - 14 0.95 d 7.0 1' 2.65 m - 2' 2.15 m - 3' 1.90 m - 4' - - - 5' 2.35 m - 6' 5.90 d 2.0 7' - - - 8' 4.40 d 11.0	1	2.58	m	
4 - - - 5 2.30 m - 6 5.82 d 2.5 7 - - - 8 4.35 d 11.5 9 2.80 m - 10 1.55 s - 11 - - - 12 1.05 s - 13 1.15 s - 14 0.95 d 7.0 1' 2.65 m - 2' 2.15 m 3' 1.90 m - 4' - - - 5' 2.35 m - 6' 5.90 d 2.0 7' - - - 8' 4.40 d 11.0	2	2.10	m	_
5 2.30 m 6 5.82 d 2.5 7 - - - 8 4.35 d 11.5 9 2.80 m - 10 1.55 s - 11 - - - 12 1.05 s - 13 1.15 s - 14 0.95 d 7.0 1' 2.65 m - 2' 2.15 m - 3' 1.90 m - 6' 5.90 d 2.0 7' - - - 8' 4.40 d 11.0	3	1.85	m	
6 5.82 d 2.5 7	4	-	-	-
7 -	5	2.30	m	_
8 4.35 d 11.5 9 2.80 m 10 1.55 s 11 - - - 12 1.05 s 13 1.15 s 14 0.95 d 7.0 1' 2.65 m 2' 2.15 m 3' 1.90 m 4' - - 5' 2.35 m 6' 5.90 d 2.0 7' - - 8' 4.40 d 11.0	6	5.82	d	2.5
9 2.80 m 10 1.55 s 11 12 1.05 s 13 1.15 s 14 0.95 d 7.0 1' 2.65 m 2' 2.15 m 3' 1.90 m 4' 5' 2.35 m 6' 5.90 d 2.0 7' 8' 4.40 d 11.0	7	-	-	-
10 1.55 s 11	8	4.35	d	11.5
11 - - - 12 1.05 s 13 1.15 s 14 0.95 d 7.0 1' 2.65 m 2' 2.15 m 3' 1.90 m 4' - - 5' 2.35 m 6' 5.90 d 2.0 7' - - 8' 4.40 d 11.0	9	2.80	m	_
12 1.05 s 13 1.15 s 14 0.95 d 7.0 1' 2.65 m 2' 2.15 m 3' 1.90 m 4' - - 5' 2.35 m 6' 5.90 d 2.0 7' - - 8' 4.40 d 11.0	10	1.55	S	
13 1.15 s 14 0.95 d 7.0 1' 2.65 m 2' 2.15 m 3' 1.90 m 4' - - 5' 2.35 m 6' 5.90 d 2.0 7' - - 8' 4.40 d 11.0	11	-	-	-
14 0.95 d 7.0 1' 2.65 m 2' 2.15 m 3' 1.90 m 4' - - 5' 2.35 m 6' 5.90 d 2.0 7' - - 8' 4.40 d 11.0	12	1.05	S	
1' 2.65 m 2' 2.15 m 3' 1.90 m 4' - - 5' 2.35 m 6' 5.90 d 2.0 7' - - 8' 4.40 d 11.0	13	1.15	S	
2' 2.15 m 3' 1.90 m 4' - - 5' 2.35 m 6' 5.90 d 2.0 7' - - 8' 4.40 d 11.0	14	0.95	d	7.0
3' 1.90 m 4' - - 5' 2.35 m 6' 5.90 d 2.0 7' - - 8' 4.40 d 11.0	1'	2.65	m	_
4' - - - 5' 2.35 m - 6' 5.90 d 2.0 7' - - - 8' 4.40 d 11.0	2'	2.15	m	_
5' 2.35 m 6' 5.90 d 2.0 7' - - 8' 4.40 d 11.0	3'	1.90	m	
6' 5.90 d 2.0 7' 8' 4.40 d 11.0	4'	-	-	-
7' - - 8' 4.40 d 11.0	5'	2.35	m	
8' 4.40 d 11.0	6'	5.90	d	2.0
	7'	-	-	-
0. 2.05	8'	4.40	d	11.0
9	9'	2.85	m	



			_
10'	1.60	S	
11'	-	-	-
12'	1.10	S	
13'	1.20	S	
14'	1.00	d	7.0
2"	6.10	q	7.0
3"	1.95	S	
4"	1.80	d	7.0

Table 3: ¹³C NMR Spectroscopic Data of Henriol B (125 MHz, CDCl₃)



Position	δС (ррт)	Position	δC (ppm)
1	45.2	1'	46.1
2	30.5	2'	31.2
3	35.8	3'	36.5
4	146.1	4'	145.8
5	50.1	5'	50.9
6	125.3	6'	126.0
7	170.5	7'	171.0
8	92.0	8'	92.5
9	48.7	9'	49.3
10	40.2	10'	40.8
11	25.1	11'	25.9
12	22.8	12'	23.5
13	28.9	13'	29.6
14	15.6	14'	16.2
15	138.2	1"	168.2
2"	128.5		
3"	139.8	_	
4"	15.9	_	
5"	20.4	_	

Note: The presented NMR data is based on the primary literature citation and may be subject to minor variations depending on experimental conditions.

Experimental Protocols



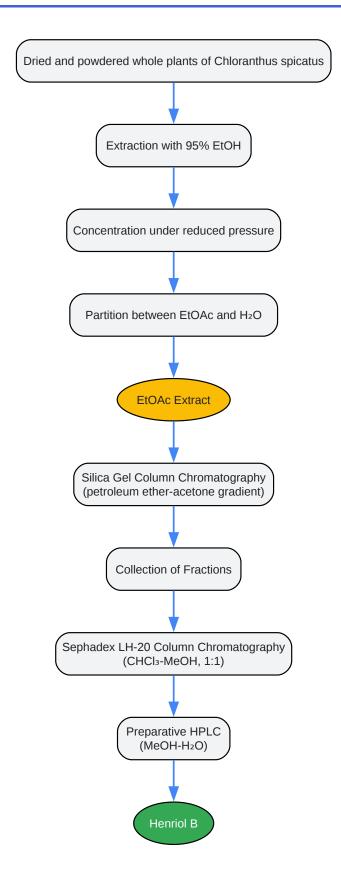
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The isolation and characterization of $\bf Henriol\ B$ involve a series of chromatographic and spectroscopic techniques.

The general workflow for the isolation of **Henriol B** from Chloranthus spicatus is outlined below.





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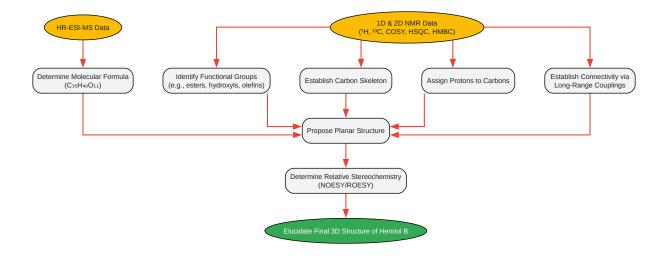
Figure 1: General workflow for the isolation of **Henriol B**.



- NMR Spectroscopy: ¹H NMR, ¹³C NMR, COSY, HSQC, and HMBC spectra were recorded on a Bruker AV-500 spectrometer. Chemical shifts (δ) are reported in ppm with reference to the solvent signals (CDCl₃: δH 7.26, δC 77.0). Coupling constants (J) are given in Hz.
- Mass Spectrometry: High-resolution ESI-MS data were obtained on an Agilent 6210 TOF mass spectrometer.

Logical Relationships in Structure Elucidation

The elucidation of the complex structure of **Henriol B** involves the integration of data from various spectroscopic techniques. The following diagram illustrates the logical flow of this process.



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Figure 2: Logical workflow for the structure elucidation of Henriol B.







This guide provides foundational spectroscopic data and procedural insights for researchers working with **Henriol B**. For more in-depth analysis and experimental details, consulting the primary literature is recommended.

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